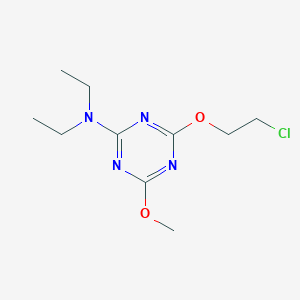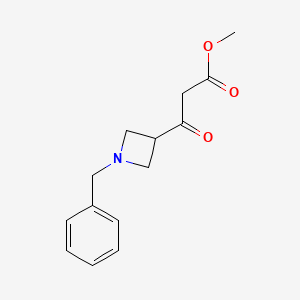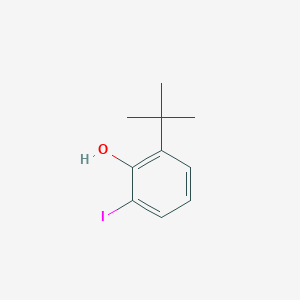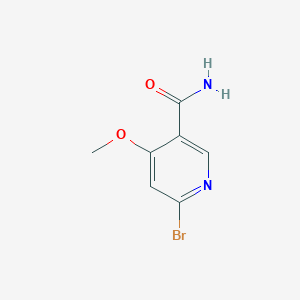![molecular formula C48H27Br3 B13133084 1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)
1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene is a halogenated aromatic compound with the molecular formula C48H27Br3. This compound is known for its unique structure, which includes three bromophenyl groups attached to a central benzene ring through ethynyl linkages. It is often used in the synthesis of covalent organic frameworks (COFs) and other advanced materials .
Preparation Methods
The synthesis of 1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and 4-bromophenylacetylene.
Reaction Conditions: The reaction is carried out under Sonogashira coupling conditions, which involve a palladium catalyst, copper iodide as a co-catalyst, and an amine base such as triethylamine.
Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Scientific Research Applications
1,3,5-Tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene involves its ability to form stable covalent bonds with other molecules. This property makes it an excellent building block for constructing complex molecular architectures. The ethynyl groups provide sites for further functionalization, allowing for the creation of diverse molecular structures .
Comparison with Similar Compounds
1,3,5-Tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene can be compared with other similar compounds, such as:
1,3,5-Tris(4-bromophenyl)benzene: This compound lacks the ethynyl linkages and is used primarily in the synthesis of simpler aromatic frameworks.
1,3,5-Tris(4-ethynylphenyl)benzene: This compound has ethynyl groups but lacks the bromine atoms, making it less versatile for certain substitution reactions.
1,3,5-Tris(4-iodophenyl)benzene: The presence of iodine atoms makes this compound more reactive in certain coupling reactions compared to its brominated counterpart.
Properties
Molecular Formula |
C48H27Br3 |
|---|---|
Molecular Weight |
843.4 g/mol |
IUPAC Name |
1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene |
InChI |
InChI=1S/C48H27Br3/c49-46-25-13-37(14-26-46)4-1-34-7-19-40(20-8-34)43-31-44(41-21-9-35(10-22-41)2-5-38-15-27-47(50)28-16-38)33-45(32-43)42-23-11-36(12-24-42)3-6-39-17-29-48(51)30-18-39/h7-33H |
InChI Key |
GTXRCVRDHYMUFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 4-(((2-((3-methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoate](/img/structure/B13133001.png)
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
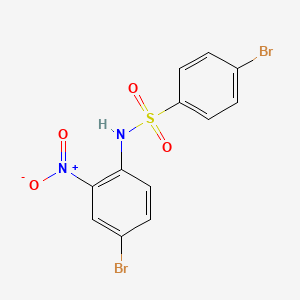
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
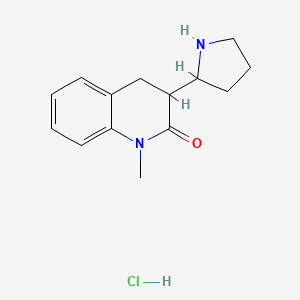

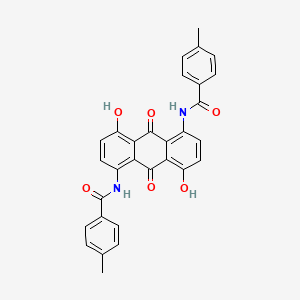
![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)


